molecular formula C15H20F2N2O3S B7097836 N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide

N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide

Cat. No.: B7097836
M. Wt: 346.4 g/mol
InChI Key: JUULDUKBQDLZTO-UHFFFAOYSA-N
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Description

N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with difluorine atoms and a sulfonylaminoethyl side chain, making it a unique molecule with distinct chemical properties.

Properties

IUPAC Name

N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-10(11-5-6-11)9-23(21,22)19-8-7-18-15(20)14-12(16)3-2-4-13(14)17/h2-4,10-11,19H,5-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUULDUKBQDLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NCCNC(=O)C1=C(C=CC=C1F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonylaminoethyl intermediate: This step involves the reaction of 2-cyclopropylpropylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonylaminoethyl intermediate.

    Coupling with 2,6-difluorobenzoyl chloride: The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorobenzamide core can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The sulfonylaminoethyl side chain and the difluorobenzamide core allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, share structural similarities.

    Fluorobenzamides: Compounds like 2,6-difluorobenzamide have a similar benzamide core with fluorine substitutions.

Uniqueness

N-[2-(2-cyclopropylpropylsulfonylamino)ethyl]-2,6-difluorobenzamide is unique due to the combination of its sulfonylaminoethyl side chain and difluorobenzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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